tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate: is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is commonly used as a protecting group for amines in the synthesis of various pharmaceuticals and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2R)-1-(methylamino)propan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Hydrochloric acid, trifluoroacetic acid; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems .
Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It acts as an intermediate in the production of drugs targeting neurological disorders and other medical conditions .
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-ethylcarbamate
Comparison: tert-Butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate is unique due to its specific structure, which includes a chiral center and a methylamino group. This makes it particularly useful in the synthesis of chiral pharmaceuticals and other complex organic molecules. Compared to other similar compounds, it offers greater selectivity and efficiency in protecting amine groups during synthesis .
Properties
CAS No. |
1864893-64-0 |
---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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